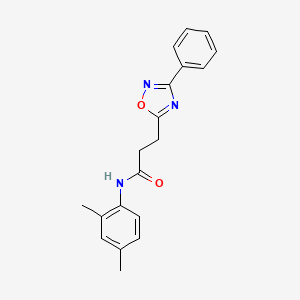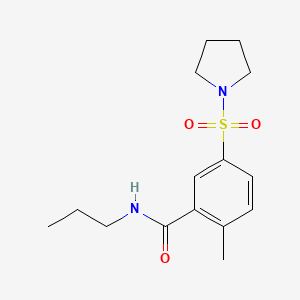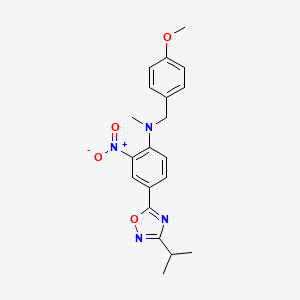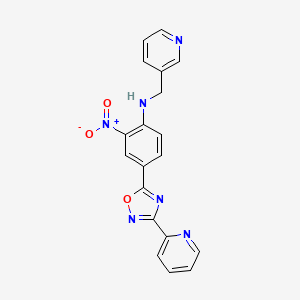![molecular formula C17H20N4O B7696242 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is a chemical compound that has been the focus of scientific research due to its potential medicinal properties. It is a member of the pyrazoloquinoline class of compounds and has been studied for its effects on various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and may also inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide in lab experiments is its potential as a therapeutic agent for various diseases and disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Direcciones Futuras
There are several potential future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide. One direction is to further investigate its potential as a therapeutic agent for various diseases and disorders, such as cancer and inflammatory conditions. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective treatments based on this compound. Additionally, research could focus on developing new synthesis methods for this compound, which may lead to more efficient and cost-effective production methods.
Métodos De Síntesis
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of various chemicals. One method involves the reaction of 2-aminopyrazolo[3,4-b]quinoline with propyl iodide to form 2-propylamino-pyrazolo[3,4-b]quinoline. This compound is then reacted with isobutyric anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide has been studied for its potential use in treating various diseases and disorders. It has been shown to have anti-inflammatory properties and may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-methyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-9-21-16-13(15(20-21)19-17(22)11(2)3)10-12-7-5-6-8-14(12)18-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIRNFBWVJQUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)


![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)







